molecular formula C7H9BrFNO B2840551 3-Fluoro-2-(methylamino)phenol;hydrobromide CAS No. 2344680-13-1

3-Fluoro-2-(methylamino)phenol;hydrobromide

Cat. No.: B2840551
CAS No.: 2344680-13-1
M. Wt: 222.057
InChI Key: VOWJLWISPVIJCT-UHFFFAOYSA-N
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Description

3-Fluoro-2-(methylamino)phenol;hydrobromide is a chemical compound characterized by the presence of a fluorine atom, a methylamino group, and a hydrobromide ion. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(methylamino)phenol;hydrobromide typically involves the following steps:

  • Fluorination: The starting material, 2-(methylamino)phenol, undergoes fluorination to introduce the fluorine atom at the 3-position.

  • Formation of Hydrobromide: The fluorinated compound is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-(methylamino)phenol;hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Methylamino derivatives.

  • Substitution: Various substituted phenols and amines.

Scientific Research Applications

3-Fluoro-2-(methylamino)phenol;hydrobromide has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand the role of fluorinated compounds in biological systems.

  • Medicine: It may be used in the development of pharmaceuticals, particularly in the design of kinase inhibitors and other therapeutic agents.

  • Industry: The compound is used in the production of liquid crystals and other materials with specific optical properties.

Mechanism of Action

The mechanism by which 3-Fluoro-2-(methylamino)phenol;hydrobromide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

3-Fluoro-2-(methylamino)phenol;hydrobromide is unique due to its specific combination of functional groups. Similar compounds include:

  • 3-Fluoro-2-(methylamino)benzoic acid: This compound differs by having a carboxylic acid group instead of a phenol group.

  • 2-(Methylamino)phenol: Lacks the fluorine atom, resulting in different chemical properties.

These compounds share similarities in their core structure but differ in their functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

3-fluoro-2-(methylamino)phenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.BrH/c1-9-7-5(8)3-2-4-6(7)10;/h2-4,9-10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWJLWISPVIJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1F)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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